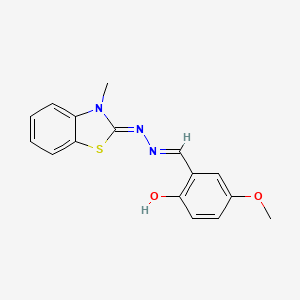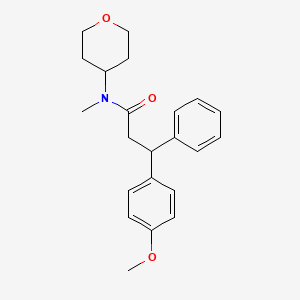![molecular formula C22H24N4O4 B5964451 N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide](/img/structure/B5964451.png)
N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide, also known as DPPH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPPH belongs to the class of hydrazide compounds and has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antidiabetic properties.
Mecanismo De Acción
The exact mechanism of action of N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide is not fully understood. However, it has been proposed that N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide exerts its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in the growth and proliferation of cancer cells and inflammatory cells.
Biochemical and Physiological Effects:
N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and modulate the immune system by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide in lab experiments is its potent antitumor and anti-inflammatory activity, which makes it a potential candidate for the development of novel therapeutic agents. However, one of the limitations of using N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide. One of the potential areas of research is the development of novel drug delivery systems that can enhance the solubility and bioavailability of N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide. Another potential area of research is the investigation of the synergistic effects of N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide with other anticancer and anti-inflammatory agents. Additionally, the identification of the exact molecular targets of N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide and the elucidation of its mechanism of action can provide valuable insights into the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide involves the condensation reaction between 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde and 3-propoxybenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography techniques.
Aplicaciones Científicas De Investigación
N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propoxybenzohydrazide has also been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-[(E)-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-4-10-30-18-7-5-6-16(11-18)22(27)26-24-14-17-13-23-25-21(17)15-8-9-19(28-2)20(12-15)29-3/h5-9,11-14H,4,10H2,1-3H3,(H,23,25)(H,26,27)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCMDKUQUOONFP-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NN=CC2=C(NN=C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C(=O)N/N=C/C2=C(NN=C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5964371.png)
![2-(3,3-dimethylbutanoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5964380.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5964383.png)
![1-(3,5-dimethylphenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5964393.png)

![N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5964412.png)
![N-[2-(4-phenyl-1-piperidinyl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5964414.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5964424.png)

![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5964435.png)
![3-(1,3-benzodioxol-5-yl)-5-(spiro[2.4]hept-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5964441.png)
![2-{[(4-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5964447.png)
![{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B5964457.png)
![3-{1-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5964460.png)